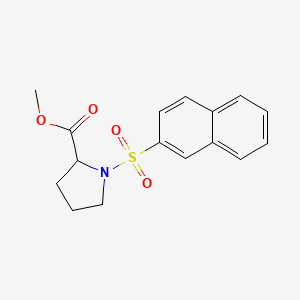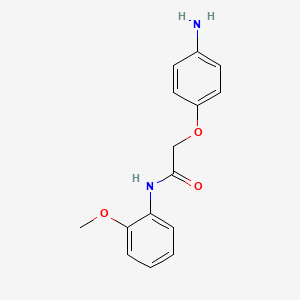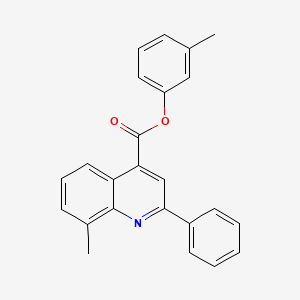![molecular formula C29H26Cl2N4O5 B12039812 [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 477729-80-9](/img/structure/B12039812.png)
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
合成[4-[(E)-[[2-[2-(环己基氨基甲酰基)苯胺基]-2-氧代乙酰基]肼基亚甲基]苯基] 2,4-二氯苯甲酸酯通常涉及多步有机反应。该过程从制备中间体化合物开始,然后将这些中间体化合物置于各种反应条件下以形成最终产物。常见的合成路线包括:
形成肼基亚甲基中间体: 此步骤涉及在受控条件下使适当的肼衍生物与氧代乙酰基化合物反应。
与苯胺基衍生物偶联: 然后使肼基亚甲基中间体与环己基氨基甲酰基苯胺基化合物反应以形成所需产物。
最终酯化: 最后一步涉及用2,4-二氯苯甲酸酯化产物以得到目标化合物.
工业生产方法
化学反应分析
反应类型
[4-[(E)-[[2-[2-(环己基氨基甲酰基)苯胺基]-2-氧代乙酰基]肼基亚甲基]苯基] 2,4-二氯苯甲酸酯可以经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。
还原: 还原反应可以将氧代乙酰基转化为羟基。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)以及用于取代反应的各种亲核试剂或亲电试剂。 反应条件(如温度、溶剂和pH)根据所需的转化进行优化 .
主要产品
从这些反应中形成的主要产物取决于具体的反应类型。 例如,氧化可能产生氧化物,还原可能产生醇,取代反应可能导致各种取代衍生物 .
科学研究应用
化学
在化学领域,[4-[(E)-[[2-[2-(环己基氨基甲酰基)苯胺基]-2-氧代乙酰基]肼基亚甲基]苯基] 2,4-二氯苯甲酸酯用作有机合成中的试剂以及分析研究中的参考化合物 .
生物学
在生物学研究中,由于其复杂的结构和多个官能团,该化合物可用于研究酶相互作用、蛋白质结合和其他生化过程 .
医学
工业
在工业领域,该化合物可能在开发新材料、涂料或作为合成其他复杂分子的中间体方面找到应用 .
作用机理
[4-[(E)-[[2-[2-(环己基氨基甲酰基)苯胺基]-2-氧代乙酰基]肼基亚甲基]苯基] 2,4-二氯苯甲酸酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的多个官能团使其能够形成各种相互作用,包括氢键、疏水相互作用和范德华力。 这些相互作用可以调节靶分子活性,从而导致观察到的效果 .
作用机制
The mechanism of action of [4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed effects .
相似化合物的比较
类似化合物
- [4-[(E)-[[2-[[2-(环己基氨基甲酰基)苯基]氨基]-2-氧代乙酰基]肼基亚甲基]-2-甲氧基苯基] 4-丙氧基苯甲酸酯
- [4-[(E)-[[2-[2-(环己基氨基甲酰基)苯胺基]-2-氧代乙酰基]肼基亚甲基]苯基] 2,4-二氯苯甲酸酯
独特性
[4-[(E)-[[2-[2-(环己基氨基甲酰基)苯胺基]-2-氧代乙酰基]肼基亚甲基]苯基] 2,4-二氯苯甲酸酯的独特性在于其官能团的特定组合,赋予其独特的化学和生物特性。 与类似化合物相比,由于其分子结构的变化,它可能表现出不同的反应性、结合亲和力和生物活性 .
属性
CAS 编号 |
477729-80-9 |
|---|---|
分子式 |
C29H26Cl2N4O5 |
分子量 |
581.4 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C29H26Cl2N4O5/c30-19-12-15-22(24(31)16-19)29(39)40-21-13-10-18(11-14-21)17-32-35-28(38)27(37)34-25-9-5-4-8-23(25)26(36)33-20-6-2-1-3-7-20/h4-5,8-17,20H,1-3,6-7H2,(H,33,36)(H,34,37)(H,35,38)/b32-17+ |
InChI 键 |
XGLGJSIVMCZQDD-VTNSRFBWSA-N |
手性 SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)

![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)


![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)


![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)



